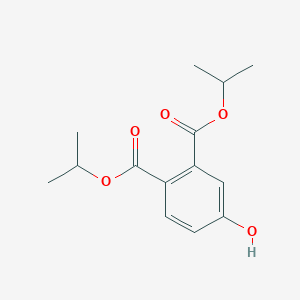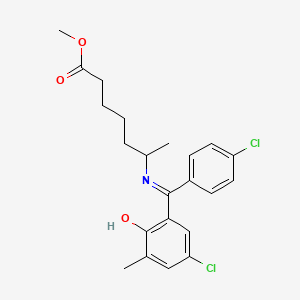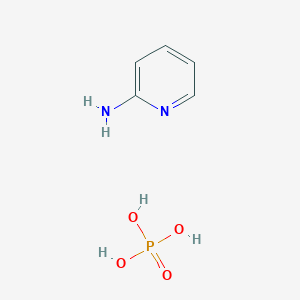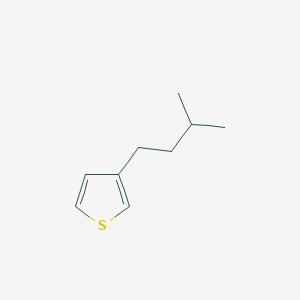
Dipropan-2-yl 4-hydroxybenzene-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropan-2-yl 4-hydroxybenzene-1,2-dicarboxylate is an organic compound that belongs to the class of dicarboxylic acid esters. This compound is characterized by the presence of two isopropyl groups attached to a benzene ring that also contains hydroxyl and carboxylate functional groups. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 4-hydroxybenzene-1,2-dicarboxylate typically involves the esterification of 4-hydroxybenzene-1,2-dicarboxylic acid with isopropanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions
Dipropan-2-yl 4-hydroxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate groups can be reduced to form alcohols.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
科学的研究の応用
Dipropan-2-yl 4-hydroxybenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of Dipropan-2-yl 4-hydroxybenzene-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and carboxylate groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.
類似化合物との比較
Similar Compounds
Bis(isopropyl) azodicarboxylate: Used in organic synthesis as a reagent.
1,3-Di-4-pyridylpropane-2-hydroxybenzene-1,4-dicarboxylic acid: Another dicarboxylic acid ester with similar structural features.
Uniqueness
Dipropan-2-yl 4-hydroxybenzene-1,2-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
| 95653-65-9 | |
分子式 |
C14H18O5 |
分子量 |
266.29 g/mol |
IUPAC名 |
dipropan-2-yl 4-hydroxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O5/c1-8(2)18-13(16)11-6-5-10(15)7-12(11)14(17)19-9(3)4/h5-9,15H,1-4H3 |
InChIキー |
GRQJKRYSORWWTI-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)C1=C(C=C(C=C1)O)C(=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)




![N~1~,N~1~,N~2~-Trimethyl-N~2~-[(trimethylstannyl)methyl]ethane-1,2-diamine](/img/structure/B14335847.png)
